Regioisomeric Purity and Identity: Distinguishing 1-Cyclopropyl-2-nitronaphthalene from 2-Cyclopropyl-1-nitronaphthalene
1-Cyclopropyl-2-nitronaphthalene is a regioisomer of 2-cyclopropyl-1-nitronaphthalene. The difference in substitution pattern (1-cyclopropyl-2-nitro vs. 2-cyclopropyl-1-nitro) leads to distinct chemical identities. This differentiation is critical for analytical applications, as each isomer serves as a distinct impurity marker or synthetic intermediate . The InChI key for 1-cyclopropyl-2-nitronaphthalene is structurally unique and differs from its isomer, enabling unambiguous identification .
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 1-cyclopropyl group at C1, 2-nitro group at C2 (InChI: InChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2) |
| Comparator Or Baseline | 2-cyclopropyl group at C2, 1-nitro group at C1 (CAS: 52331-35-8) |
| Quantified Difference | Structural isomer; different connectivity and CAS number. |
| Conditions | Structural analysis; InChI and SMILES string comparison |
Why This Matters
Selection of the precise regioisomer is essential for accurate impurity profiling, synthetic route fidelity, and meeting analytical reference standard requirements.
